3,7-Dimethylisoguanine
描述
3,7-Dimethylisoguanine is a marine-derived purine alkaloid first isolated from the sponge Agelas longissima . It has also been identified in other marine organisms, including Zyzzya fuliginosa and Paramuricea clavata . Structurally, it features methyl groups at the N3 and N7 positions of the isoguanine skeleton (Figure 1). Its bioactivities include antifouling properties with low toxicity and modest antibacterial effects against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa (MIC ≥64–128 mg/L) .
属性
分子式 |
C7H9N5O |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
6-amino-3,7-dimethylpurin-2-one |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-6-4(11)5(8)10-7(13)12(6)2/h3H,1-2H3,(H2,8,10,13) |
InChI 键 |
JZQHSYUUSIOKEV-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC(=O)N2C)N |
规范 SMILES |
CN1C=NC2=C1C(=NC(=O)N2C)N |
产品来源 |
United States |
科学研究应用
Chemical Properties and Structure
3,7-Dimethylisoguanine (C7H9N5O) is characterized by the presence of two methyl groups at positions 3 and 7 of the isoguanine structure. Its molecular structure has been confirmed through X-ray crystallography, revealing significant intermolecular hydrogen-bonding interactions that contribute to its stability and reactivity .
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic activity against various cancer cell lines. A notable study isolated this compound from marine sponges and evaluated its effects on human cancer cell lines:
- Cytotoxicity : It demonstrated varying levels of cytotoxicity against ovarian cancer cells with an IC50 value of approximately 2.1 μg/mL . However, it showed limited activity against other cell lines such as human T-cell leukemia and colon carcinoma .
- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.
Antiangiogenic Activity
In addition to its cytotoxic effects, this compound has been reported to stimulate mammalian gut motility and exhibit antiangiogenic properties. This suggests potential applications in treating conditions related to abnormal blood vessel growth .
Natural Sources
This compound has been isolated from several marine organisms, including:
- Sponges : Notably from Agelas longissima and Zyzzya fuliginosa, indicating its role as a natural product with bioactive potential .
- Gorgonians : Found in Paramuricea clavata, highlighting its ecological significance and potential for bioprospecting in marine environments .
Analytical Chemistry
The compound's unique structure allows it to serve as a reference standard in analytical chemistry for the development of detection methods for similar compounds. Its properties can be utilized in chromatographic techniques to enhance the detection of other methylated purines in biological samples.
Doping Control in Sports
Given the increasing scrutiny over performance-enhancing substances in sports, research funded by organizations like the World Anti-Doping Agency (WADA) focuses on compounds like this compound. Studies are being conducted to understand its pharmacological profile and potential use as a doping agent .
Case Studies
| Study | Source | Findings |
|---|---|---|
| Cytotoxicity Evaluation | Marine Natural Products Journal | Showed significant cytotoxicity against ovarian cancer cells (IC50 = 2.1 μg/mL) |
| Antiangiogenic Activity | Journal of Marine Biology | Demonstrated stimulation of gut motility and antiangiogenic effects |
| Natural Product Isolation | MDPI Publications | Isolated from multiple marine sponges; evaluated for bioactivity |
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Sources
The methylation pattern and biological activities of 3,7-dimethylisoguanine differ significantly from other methylated purine derivatives. Key analogues include:
Bioactivity Profiles
Anticancer Activity
- 1,3-Dimethylisoguanine exhibits potent cytotoxicity against ovarian cancer cells (IC50 2.1 µg/mL), surpassing this compound, which lacks reported anticancer effects .
Antimicrobial and Antifouling Activity
- This compound displays broad-spectrum but weak antibacterial activity (MIC ≥64–128 mg/L), significantly less potent than standard antibiotics like imipenem (MIC 0.25–2 mg/L) .
- Both this compound and 1,3,7-trimethylisoguanine exhibit antifouling properties, likely due to their low toxicity to non-target organisms .
Neuromodulatory Effects
Structure-Activity Relationships (SAR)
- Methylation Position :
- Guanine vs. Isoguanine Backbone :
- Isoguanine derivatives (e.g., this compound) generally show more diverse bioactivities than guanine analogues (e.g., 3,7-dimethylguanine) .
准备方法
Direct Methylation of Isoguanine
Synthetic routes often begin with isoguanine or its protected derivatives. A notable method involves the methylation of O⁶-methylguanine, a guanine derivative, using dimethyl sulfate or methyl iodide under alkaline conditions. While this approach primarily yields 3,7-dimethylguanine, analogous conditions can be adapted for isoguanine by adjusting protecting groups to direct methylation to the N3 and N7 positions.
Protection-Deprotection Strategy
Source and outline a pathway for synthesizing isoguanine nucleosides, which can be modified for 3,7-dimethylisoguanine preparation:
-
Glycosylation : 2,6-Dichloropurine is reacted with the Hoffer sugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) to form N9/N7 regioisomers.
-
Amination : Treatment with methanolic ammonia replaces chlorine at the C2 position, yielding 2-chloro-2’-deoxyadenosine isomers.
-
Methylation : Sodium hydride and methyl halides introduce methyl groups at N3 and N7.
-
Deprotection : Catalytic hydrogenolysis (H₂/Pd-C) removes benzyl or allyl protecting groups.
Example Reaction Conditions:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
Mass Spectrometry : ESI-MS/MS (positive mode) showed m/z 180 [M+H]⁺ and 163 [M−NH₃−H]⁺, confirming molecular weight.
-
NMR : Comparative analysis with 3,7-dimethylguanine confirmed positional isomerism.
Challenges and Optimization
Regioselectivity
The similarity in reactivity of N3 and N7 positions necessitates protecting groups (e.g., benzyl, allyl) to ensure correct methylation sites. Source highlights that unprotected isoguanine derivatives undergo side reactions under acidic conditions, reducing yields.
Stability Issues
The O⁶-methylguanine precursor is labile under strong acids, as seen in source, where O²-diphenylcarbamoyl-N⁶-[(dimethylamino)ethylidene]-2’-deoxyisoguanosine degraded rapidly (t₁/₂ = 3.5 min) in trichloroacetic acid.
Synthetic Routes Comparison
| Method | Starting Material | Key Steps | Yield | Purity |
|---|---|---|---|---|
| Natural Isolation | Agelas sponge | Extraction, C-18 chromatography | Low | High (HPLC) |
| Direct Methylation | O⁶-Methylguanine | Alkaline methylation | Moderate | Requires HPLC |
| Protection-Deprotection | 2,6-Dichloropurine | Glycosylation, amination, methylation | High | >95% (NMR/MS) |
常见问题
Basic Research Questions
Q. What are the primary natural sources of 3,7-dimethylisoguanine, and how is it isolated from marine organisms?
- Methodological Answer : this compound is primarily isolated from marine sponges such as Agelas longissima, Zyzya fuliginosa, and Agelas dilatata. The extraction process involves maceration of sponge biomass in a methanol-dichloromethane (CH₃OH-CH₂Cl₂) solvent mixture at room temperature, followed by sequential purification via solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (HPLC) . Fractionation protocols often employ gradient elution with acetonitrile-water systems to isolate the compound in high purity.
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Structural elucidation relies on a combination of 1D/2D nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution electrospray ionization mass spectrometry (HRESIMS). UV-Vis spectroscopy is used to confirm characteristic absorption maxima (e.g., λmax 245 nm and 285 nm in methanol), which are consistent with its purine-derived chromophore . Infrared (IR) spectroscopy further validates functional groups, such as N-H and C=O stretches .
Q. How can researchers distinguish this compound from structurally similar alkaloids like 1,3-dimethylisoguanine?
- Methodological Answer : Differentiation requires comparative analysis of methylation patterns via NMR. The methyl groups at positions 3 and 7 in this compound produce distinct ¹H-NMR signals (δ ~3.3–3.5 ppm for N-Me), whereas 1,3-dimethylisoguanine exhibits methylation at N1 and N3. HPLC retention times and mass fragmentation patterns (e.g., m/z 179.181 [M+H]⁺ for this compound) provide additional discriminative criteria .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound?
- Methodological Answer : Bioactivity assays should follow standardized protocols such as broth microdilution to determine minimum inhibitory concentrations (MICs). For example, testing against Klebsiella pneumoniae and Pseudomonas aeruginosa involves inoculating bacterial cultures in Mueller-Hinton broth with compound dilutions (e.g., 8–64 µg/mL). Activity is assessed via optical density (OD600) measurements after 24 hours. Positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) are essential to validate results .
Q. What strategies resolve contradictions in reported solubility properties of this compound across studies?
- Methodological Answer : Discrepancies in solubility (e.g., methanol vs. butanol) may arise from differences in sample purity or tautomeric forms. Researchers should perform solubility tests under controlled conditions (temperature, solvent polarity) and characterize the tautomeric state via X-ray crystallography or ¹⁵N-NMR. Cross-referencing with literature spectral data (e.g., UV λmax and extinction coefficients) ensures consistency .
Q. What synthetic challenges are associated with this compound, and how can they be mitigated?
- Methodological Answer : Synthetic routes often face regioselectivity issues during methylation of the purine core. A proposed strategy involves protecting group chemistry (e.g., using tert-butyldimethylsilyl (TBS) groups) to direct methylation at N3 and N7. Post-synthetic deprotection and purification via preparative TLC or HPLC are critical. Comparative analysis with naturally derived samples (e.g., via LC-MS) validates synthetic success .
Q. How can computational methods enhance the study of this compound’s bioactivity?
- Methodological Answer : Molecular docking and molecular dynamics simulations can predict interactions with biological targets (e.g., bacterial enzymes). Density functional theory (DFT) calculations elucidate electronic properties influencing reactivity. Researchers should cross-validate computational findings with experimental data, such as enzyme inhibition assays or mutagenesis studies .
Data Analysis and Interpretation
Q. How should researchers address variability in bioassay results for this compound across different sponge populations?
- Methodological Answer : Ecological factors (e.g., symbiont diversity, habitat stressors) may influence compound concentration and bioactivity. Metabolomic profiling of sponge extracts (via LC-MS/MS) and ecological metadata (e.g., collection depth, season) should be correlated with bioassay outcomes. Statistical tools like principal component analysis (PCA) can identify confounding variables .
Q. What methodologies validate the stability of this compound under experimental storage conditions?
- Methodological Answer : Accelerated stability studies involve storing the compound in solvents (e.g., methanol, DMSO) at 4°C, -20°C, and -80°C over 1–6 months. Periodic analysis via HPLC and NMR assesses degradation. Lyophilization and inert atmosphere storage (argon/vacuum) are recommended for long-term preservation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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